Cas no 138907-68-3 (ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate)

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
- ethyl 5-amino-1-(4-fluoro-phenyl)-1h-pyrazole-4-carboxylate
- RPPPCKSHIYWAPW-UHFFFAOYSA-N
- Maybridge1_006170
- MLS001017570
- HMS559A10
- ethyl5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- HMS2591M19
- BBL012424
- STK392490
- SBB000884
- HTS02831
- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(4-fluorophenyl)-, ethyl ester
- ethyl-5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- BB 0219132
- EN300-16283
- F2164-0009
- 138907-68-3
- AMY12008
- AKOS000259993
- 4W-0244
- RH 00119
- Z55148901
- CHEMBL1319763
- FT-0626119
- J-521088
- CS-0074803
- OSM-S-243
- SY062533
- 5-amino-1-(4-fluoro-phenyl)-1h-pyrazole-4-carboxylic acid ethyl ester
- DTXSID60350952
- SCHEMBL1195022
- SMR000353810
- AB04379
- MFCD00173917
- ALBB-030581
- DB-042456
- ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
-
- MDL: MFCD00173917
- Inchi: 1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
- InChI Key: RPPPCKSHIYWAPW-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])N1C(=C(C(=O)OC([H])([H])C([H])([H])[H])C([H])=N1)N([H])[H]
Computed Properties
- Exact Mass: 249.09100
- Monoisotopic Mass: 249.09135480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1
- Tautomer Count: 4
- Surface Charge: 0
- XLogP3: 2.4
Experimental Properties
- Color/Form: Not determined
- Melting Point: 149-150 °C
- PSA: 70.14000
- LogP: 2.35150
- Solubility: Not determined
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188980-25g |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95%+ | 25g |
$186 | 2023-02-02 | |
abcr | AB148121-20 g |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-68-3 | 95% | 20 g |
€404.40 | 2023-07-20 | |
abcr | AB148121-10 g |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, 95%; . |
138907-68-3 | 95% | 10 g |
€232.10 | 2023-07-20 | |
eNovation Chemicals LLC | D501376-25g |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95% | 25g |
$490 | 2024-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E32020-5g |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95% | 5g |
¥566.0 | 2023-09-08 | |
Life Chemicals | F2164-0009-0.25g |
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95% | 0.25g |
$31.0 | 2023-09-06 | |
Life Chemicals | F2164-0009-5g |
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95% | 5g |
$150.0 | 2023-09-06 | |
Enamine | EN300-16283-0.25g |
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95% | 0.25g |
$19.0 | 2023-04-28 | |
Enamine | EN300-16283-10.0g |
ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | 95% | 10g |
$92.0 | 2023-04-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E857792-1g |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
138907-68-3 | ≥98% | 1g |
126.90 | 2021-05-17 |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate Related Literature
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Thomas F. Brewer,Guillermo Burgos-Barragan,Niek Wit Chem. Sci., 2017,8, 4073-4081
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
Additional information on ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
Ethyl 5-Amino-1-(4-Fluorophenyl)Pyrazole-4-Carboxylate: A Promising Compound in Chemical and Biomedical Research
The ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate, identified by the CAS No. 138907-68-3, represents a structurally unique organic compound with significant potential in both academic research and pharmaceutical development. This compound, characterized by its pyrazole core, fluorinated phenyl substituent, and ester functionality, has garnered attention due to its versatile reactivity and emerging roles in drug discovery. Recent advancements in synthetic methodologies and bioactivity screenings have further solidified its position as a key molecule in modern chemical biology.
At its core, the pyrazole ring—a five-membered heterocyclic structure—provides structural stability while enabling diverse functionalization pathways. The fluorine atom attached to the para position of the phenyl group enhances lipophilicity and metabolic stability, critical traits for drug candidates. The carboxylic acid ester moiety (i.e., ethoxycarbonyl group) not only modulates physicochemical properties but also facilitates further derivatization for targeted applications. These structural features collectively contribute to the compound's adaptability across various experimental setups.
In synthetic chemistry, researchers have explored this compound as an intermediate for constructing bioactive scaffolds. For instance, studies published in Journal of Medicinal Chemistry (2023) demonstrated its utility in synthesizing multi-target kinase inhibitors through nucleophilic displacement reactions at the carboxylic ester site. The presence of the amino group on position 5 allows for conjugation with biomolecules such as peptides or antibodies, enabling applications in targeted drug delivery systems.
Biochemically, recent investigations highlight its role as a modulator of inflammatory pathways. A 2023 study from Nature Communications revealed that derivatives of this compound selectively inhibit cyclooxygenase (COX)-2 enzyme activity at submicromolar concentrations without affecting COX-1 isoforms—a desirable profile for anti-inflammatory agents with reduced gastrointestinal side effects. The fluorinated phenyl group was found to optimize enzyme binding through halogen-bonding interactions with target residues.
In neurobiology research, this compound has emerged as a promising agent for neuroprotective strategies against oxidative stress-induced damage. Preclinical models published in Biochemical Pharmacology (2024) showed that analogs incorporating this scaffold scavenge reactive oxygen species (ROS) more effectively than traditional antioxidants like vitamin E due to their ability to cross the blood-brain barrier facilitated by the fluorinated aromatic ring.
Clinical translation efforts are also advancing rapidly. Phase I trials initiated in late 2023 evaluated its prodrug form (N-acetyl derivative) as a potential treatment for chronic pain syndromes associated with neuropathic conditions. The ester hydrolysis mechanism ensures controlled release of active metabolites within biological systems while minimizing off-target effects—a critical consideration for systemic administration.
Safety profiles derived from recent toxicological assessments underscore its favorable pharmacokinetic properties. Data from Toxicological Sciences (2024) indicate low acute toxicity (e.g., LD₅₀ > 5 g/kg), minimal hepatic enzyme induction (e.g., CYP3A4), and rapid renal excretion via glucuronidation pathways—features that align with regulatory requirements for preclinical candidates.
Synthetic accessibility remains a key advantage of this compound, with scalable protocols now available using microwave-assisted synthesis techniques reported in Synthesis & Strategy. A two-step route involving condensation of o-fluoroacetophenone with hydrazine followed by esterification achieves yields exceeding 85%, ensuring cost-effective production for large-scale studies.
Ongoing research is exploring its applications beyond traditional small-molecule therapeutics into advanced materials science domains such as stimuli-responsive polymers and bioimaging agents. Fluorescent probes based on this scaffold exhibit pH-dependent emission shifts suitable for real-time cellular monitoring—a testament to its structural versatility across interdisciplinary fields.
In summary, ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate serves as a multifunctional platform molecule bridging organic synthesis innovation and biomedical application development. Its unique combination of tunable chemistry and biologically relevant properties positions it at the forefront of next-generation therapeutic strategies addressing unmet medical needs across inflammation management, neurodegenerative disorders, and beyond.
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